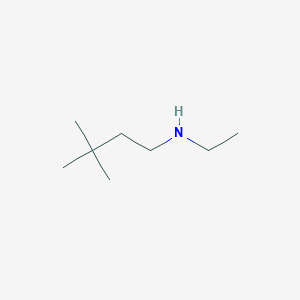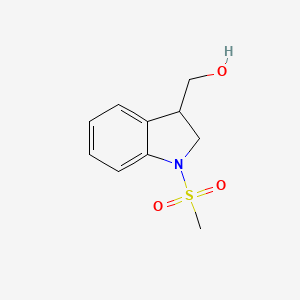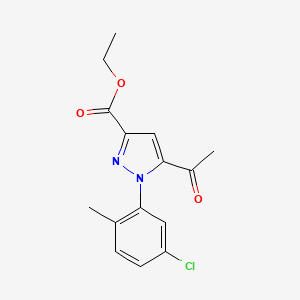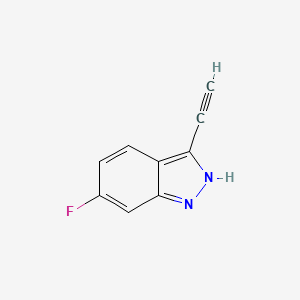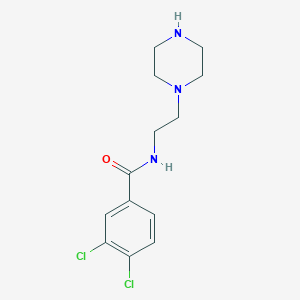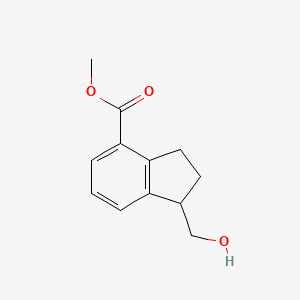
methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-4-carboxylate is an organic compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other fine chemicals. This compound features a unique structure with a hydroxymethyl group and a carboxylate ester, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-4-carboxylate typically involves the cyclization of suitable precursors under acidic or basic conditions. One common method involves the reaction of 1-indanone with formaldehyde and methanol in the presence of an acid catalyst to form the desired product. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: 1-(carboxymethyl)-2,3-dihydro-1H-indene-4-carboxylate.
Reduction: 1-(hydroxymethyl)-2,3-dihydro-1H-indene-4-methanol.
Substitution: 1-(alkoxymethyl)-2,3-dihydro-1H-indene-4-carboxylate.
Aplicaciones Científicas De Investigación
Methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound’s ester group can undergo hydrolysis to release active metabolites that interact with cellular enzymes and receptors.
Comparación Con Compuestos Similares
- Methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-3-carboxylate
- Methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-5-carboxylate
- Methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-6-carboxylate
Comparison: Methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-4-carboxylate is unique due to its specific substitution pattern on the indene ring. This structural feature can influence its reactivity and biological activity compared to other similar compounds. For instance, the position of the hydroxymethyl and carboxylate groups can affect the compound’s ability to interact with enzymes and receptors, leading to differences in pharmacological properties.
Propiedades
Fórmula molecular |
C12H14O3 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-4-carboxylate |
InChI |
InChI=1S/C12H14O3/c1-15-12(14)11-4-2-3-9-8(7-13)5-6-10(9)11/h2-4,8,13H,5-7H2,1H3 |
Clave InChI |
DVUWEZNWSAVCTP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC2=C1CCC2CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


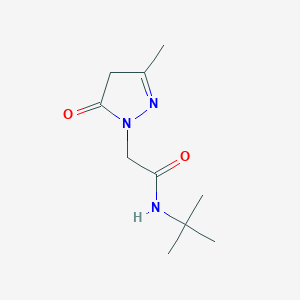
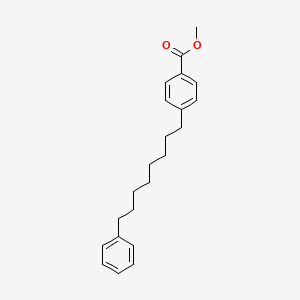
![2,3,6,7-Tetrachloro-5-methylthieno[3,2-b]pyridine](/img/structure/B13882995.png)
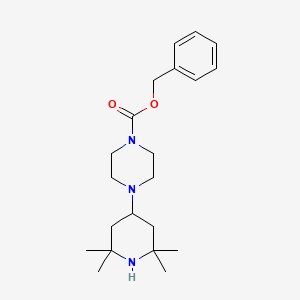
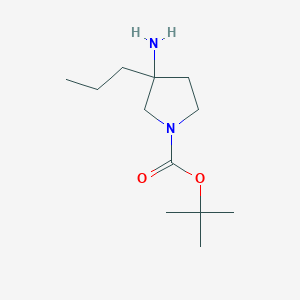

![Ethyl 3,6-dimethyl-1-thiophen-3-ylpyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13883024.png)
